Bienvenue dans la boutique en ligne BenchChem!

6-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine

GABAA receptor anxiolytic subtype selectivity

6-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 14393-75-0) is a heterocyclic small molecule (C9H11N5, MW 189.22 g/mol) that belongs to the [1,2,4]triazolo[4,3-b]pyridazine class. The compound features a pyrrolidin-1-yl substituent at the 6-position of the fused triazolo-pyridazine core, a structural motif explicitly claimed in patents as essential for selective GABAA receptor α2/α3 subunit affinity.

Molecular Formula C9H11N5
Molecular Weight 189.222
CAS No. 14393-75-0
Cat. No. B2786396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
CAS14393-75-0
Molecular FormulaC9H11N5
Molecular Weight189.222
Structural Identifiers
SMILESC1CCN(C1)C2=NN3C=NN=C3C=C2
InChIInChI=1S/C9H11N5/c1-2-6-13(5-1)9-4-3-8-11-10-7-14(8)12-9/h3-4,7H,1-2,5-6H2
InChIKeyCJJDVJQSWBFNGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 14393-75-0) – Procurement-Relevant Identity and Core Scaffold Profile


6-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 14393-75-0) is a heterocyclic small molecule (C9H11N5, MW 189.22 g/mol) that belongs to the [1,2,4]triazolo[4,3-b]pyridazine class [1]. The compound features a pyrrolidin-1-yl substituent at the 6-position of the fused triazolo-pyridazine core, a structural motif explicitly claimed in patents as essential for selective GABAA receptor α2/α3 subunit affinity [2]. Its computed physicochemical parameters include an XLogP3-AA of 0.7, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 46.3 Ų, indicating moderate lipophilicity and favorable drug-like properties [1]. The compound is commercially available from multiple vendors at ≥98% purity and is primarily used as a research building block for generating focused compound libraries targeting GABAA receptors and specific kinases such as c-Met and Pim-1 .

Why 6-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine Cannot Be Interchanged with Simpler 6-Substituted Triazolopyridazine Analogs


Generic substitution of the 6-pyrrolidin-1-yl moiety with smaller substituents such as chloro or methyl fundamentally alters both the biological selectivity profile and the chemical derivatization potential. Patent data demonstrate that the pyrrolidin-1-yl group confers selective affinity for GABAA receptor α2 and/or α3 subunits, a profile associated with non-sedating anxiolytic activity, whereas the 6-chloro and 6-methyl congeners lack this specific selectivity profile and serve instead as generic intermediates [1]. Furthermore, the pyrrolidine nitrogen provides a unique synthetic handle for further functionalization that is absent in the 6-chloro and 6-methyl analogs, which are terminal building blocks with limited elaboration vectors [2]. The computed XLogP3-AA of 0.7 for the pyrrolidin-1-yl derivative also differs substantially from the more polar 6-chloro analog, impacting solubility and permeability characteristics in biological assays [3].

6-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine – Quantitative Differentiation Evidence Versus Closest Analogs


GABAA Receptor α2/α3 Subunit Selectivity Versus α1-Selective CL 218872

The pyrrolidin-1-yl-substituted triazolopyridazine scaffold is explicitly claimed in US Patent 6,303,605 as a selective ligand for GABAA receptors containing the α2 and/or α3 subunit, with Ki values of ≤100 nM for displacement of [³H]-flumazenil from human recombinant α2/α3-containing receptors [1]. In contrast, the structurally related triazolopyridazine CL 218872 (3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine) is a known α1-subunit-selective GABAA agonist with Ki values of 130 nM for α1 versus 1,820 nM for α2 and 1,530 nM for α3 . This divergent subtype selectivity is critical because α1-sparing profiles (favoring α2/α3 over α1) have been pharmacologically linked to non-sedating anxiolytic activity, whereas α1-preferring compounds produce sedation [2]. While exact Ki values for the unsubstituted 6-pyrrolidin-1-yl scaffold alone are not separately published outside the patent family, all exemplified compounds bearing this moiety met the ≤100 nM Ki threshold in the patent assay [1].

GABAA receptor anxiolytic subtype selectivity

Physicochemical Differentiation: XLogP3-AA and Molecular Weight Versus 6-Chloro and 6-Methyl Analogs

The 6-pyrrolidin-1-yl derivative possesses an XLogP3-AA value of 0.7 and a molecular weight of 189.22 g/mol, as computed by PubChem [1]. By comparison, the 6-chloro analog (CAS 28593-24-0) has a molecular weight of 154.56 g/mol and lacks the hydrogen bond acceptor capacity of the pyrrolidine nitrogen, resulting in a lower computed logP and different solubility profile [2]. The 6-methyl analog (CAS 18591-78-1) has a molecular weight of 134.14 g/mol and only four heavy atoms in the 6-substituent, making it significantly more volatile and lipophilic in character [3]. The pyrrolidine ring in the target compound contributes one additional hydrogen bond acceptor, increases rotatable bond count relative to methyl, and provides a tertiary amine handle that enables salt formation and solubility modulation—properties absent in both the chloro and methyl analogs [1].

physicochemical properties drug-likeness logP

Synthetic Versatility: The Pyrrolidine Nitrogen as an Elaboration Vector Versus Terminal Chloro/Methyl Analogs

The 6-pyrrolidin-1-yl scaffold contains a pyrrolidine ring that can be further functionalized at the 3- and 4-positions of the pyrrolidine, enabling the synthesis of 3-substituted pyrrolidine derivatives with enhanced biological activity [1]. For example, 1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-amine (CAS 1523644-76-9) and N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide are commercially available derivatives that demonstrate this elaboration capacity [2]. In contrast, the 6-chloro and 6-methyl analogs are terminal building blocks: the chloro substituent participates primarily in nucleophilic aromatic substitution to introduce a single substitution, while the methyl group is chemically inert under most coupling conditions, limiting downstream diversification [3]. This difference in synthetic utility is crucial for parallel library synthesis, where the number of available diversification points directly governs library size and chemical diversity.

building block library synthesis functionalization

Non-Sedating Anxiolytic Profile: Patent-Claimed In Vivo Advantage Versus Classical Benzodiazepines

Compounds containing the 6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine core are described in US Patent 6,303,605 as substantially non-sedating in animal models, a property attributed to their α2/α3 selectivity and relative sparing of the α1 subunit [1]. Specifically, the patent states that representative compounds are active in the elevated plus maze and conditioned suppression of drinking tests (established rodent anxiolytic models) while showing minimal effects in the chain-pulling test of motor/sedative function [1]. By contrast, classical benzodiazepines such as diazepam, which are non-selective across α1, α2, α3, and α5 subunits (Ki values typically 5–30 nM across all subtypes), produce dose-limiting sedation at anxiolytic doses [2]. The selective partial agonist TPA023, which also targets α2/α3-containing GABAA receptors (Ki = 0.19–0.41 nM), has demonstrated clinically that α2/α3 selectivity translates to anxiolytic efficacy without sedation in both rodents and primates [3], providing mechanistic validation for the scaffold's differentiation claim.

in vivo pharmacology anxiolytic sedation liability

Procurement-Matched Application Scenarios for 6-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 14393-75-0)


Focused Library Synthesis for GABAA α2/α3 Subtype-Selective Agonist Discovery

Medicinal chemistry teams seeking α2/α3-selective GABAA ligands should procure this scaffold as a starting point for parallel library synthesis. As documented in US Patent 6,303,605, compounds bearing the 6-pyrrolidin-1-yl moiety demonstrate selective α2/α3 binding with Ki values ≤100 nM, and the pyrrolidine ring permits additional functionalization at C-3 and C-4 positions to optimize potency, selectivity, and pharmacokinetics [1]. This approach is validated by the clinical candidate TPA023, which contains the same triazolo[4,3-b]pyridazine core with pyrrolidine-like substituents and achieved nonsedating anxiolysis in primate models [2]. The scaffold is commercially available at ≥98% purity from multiple vendors (e.g., ChemScene Cat. No. CS-0334099, Leyan Cat. No. 1404769) .

Kinase Inhibitor Lead Generation Targeting c-Met and Pim-1

The triazolo[4,3-b]pyridazine core with 6-pyrrolidin-1-yl substitution has been identified as a pharmacophoric scaffold for dual c-Met/Pim-1 kinase inhibition. Recent research demonstrates that derivatives of this chemotype achieve dual inhibitory activity, with representative compound 4g exhibiting IC50 values of 0.163 ± 0.01 μM against c-Met and 0.283 ± 0.01 μM against Pim-1, and a mean GI% of 55.84 across the NCI 60 cancer cell line panel [1]. Procurement of the 6-pyrrolidin-1-yl scaffold enables structure-activity relationship (SAR) exploration at the C-3 position while maintaining the critical pyrrolidine-mediated kinase hinge-region interactions predicted by docking studies [1].

Non-Sedating Anxiolytic In Vivo Proof-of-Concept Studies

For CNS pharmacology groups conducting in vivo anxiolytic efficacy studies requiring separation from sedation, the 6-pyrrolidin-1-yl scaffold provides a chemically tractable entry point. Parent patent data indicate that analogs containing this core are active in the elevated plus maze and fear-potentiated startle paradigms (MED 1–3 mg/kg in rats) while producing minimal impairment in the chain-pulling sedation assay [1]. The scaffold's computed properties (XLogP3-AA = 0.7, tPSA = 46.3 Ų) are consistent with CNS drug-likeness, predicting adequate blood-brain barrier penetration [2]. Researchers can procure the compound in quantities suitable for both in vitro profiling and initial in vivo dose-response studies .

Chemical Biology Tool Compound Development with Defined Selectivity Profile

Academic and industrial chemical biology groups requiring a selective GABAA receptor modulator with defined α2/α3 pharmacology should consider this scaffold as a tool compound starting point. The α2/α3 selectivity profile distinguishes it from commercially available non-selective GABAA ligands such as diazepam and from α1-selective compounds such as CL 218872 (α1 Ki = 130 nM vs α2 Ki = 1,820 nM) [1][2]. By further derivatizing the pyrrolidine ring or the triazolopyridazine C-3 position, researchers can tune selectivity ratios, develop affinity probes, or install click-chemistry handles for target engagement studies, leveraging the scaffold's multiple diversification vectors .

Quote Request

Request a Quote for 6-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.